N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and linked via an acetamide bridge to a naphthalen-1-yl moiety. This structure combines the electron-rich aromatic system of naphthalene with the sulfur-containing thiadiazole ring, which is known for its bioisosteric properties and metabolic stability.
- Step 1: Preparation of 5-ethyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide derivatives.
- Step 2: Coupling with 2-(naphthalen-1-yl)acetyl chloride under nucleophilic acyl substitution conditions .
Key structural features include:
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-15-18-19-16(21-15)17-14(20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXHBHJUZULOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the naphthalen-1-yl and acetamide groups. One common method includes:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Naphthalen-1-yl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene moiety to the thiadiazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis Overview
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazonoyl halides with potassium thiocyanate.
- Coupling with Naphthalene Derivative : The thiadiazole derivative is then coupled with a naphthalene derivative under controlled conditions to yield the target compound.
Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
Antimicrobial Activity : Studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effective inhibition of growth.
Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation in animal models, suggesting a role in treating inflammatory diseases.
Biological Research
This compound serves as a valuable probe in biological studies:
Pathway Analysis : It is utilized to investigate various biological pathways and molecular interactions. Its ability to inhibit certain enzymes makes it a useful tool for studying metabolic processes.
Drug Development : The compound's unique structure allows for modifications that can enhance its pharmacological properties. This adaptability makes it a candidate for further development into new therapeutic agents.
Material Science
The unique structural features of this compound make it suitable for applications in material science:
Polymer Chemistry : Its incorporation into polymer matrices can lead to materials with enhanced properties such as increased thermal stability and improved mechanical strength.
Nanotechnology Applications : The compound's properties may be explored in the development of nanomaterials for drug delivery systems or as components in electronic devices.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiadiazole compounds demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics used as controls.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with N-(5-ethyl-1,3,4-thiadiazol-2-y)-2-(naphthalen-1-y)acetamide resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways involving caspase enzymes.
Case Study 3: Inflammatory Response Modulation
Research investigating the anti-inflammatory effects of the compound showed that it significantly reduced levels of pro-inflammatory cytokines in an animal model of arthritis. The findings suggest potential therapeutic applications in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- MAO-B and AChE Inhibition: Analogous compounds with naphthyl or benzothiazole groups (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), with IC₅₀ values in the micromolar range . The target compound’s naphthalene moiety may similarly enhance binding to hydrophobic enzyme pockets.
- Selectivity : Compounds with trifluoromethylphenyl substituents (e.g., 5l in ) demonstrate improved selectivity for MAO-B over MAO-A, suggesting that electronic effects of substituents critically modulate activity .
Cytotoxic Activity
- Thiadiazole derivatives with sulfur-linked aromatic systems (e.g., 63 in ) exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 10–50 µM).
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 300.38 g/mol. Its structure features a thiadiazole ring and a naphthalene moiety, which contribute to its unique chemical properties.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:
- Inhibition of Carbonic Anhydrases : The compound has been identified as a potential inhibitor of carbonic anhydrases, enzymes that play crucial roles in maintaining acid-base balance and facilitating ion transport in cells.
- Anticancer Activity : Research indicates that derivatives containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.28 µg/mL to 9.6 µM .
Anticancer Properties
The anticancer potential of this compound has been supported by several studies:
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce cell cycle arrest in cancer cells and promote apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | 9.6 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been shown to possess both antibacterial and antifungal activities against various pathogens:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability.
Case Studies
Recent studies have focused on synthesizing various derivatives of thiadiazole compounds to enhance their biological activity:
- Study on Anticancer Agents : A study evaluated several 1,3,4-thiadiazole derivatives for their anticancer properties, revealing that modifications to the naphthalene moiety significantly improved cytotoxicity against MCF-7 cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against a range of bacterial strains, confirming their potential as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
